Pentafluoroethylphosphonic acid

Description

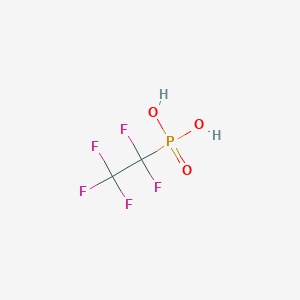

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentafluoroethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUDBRTNPGWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(=O)(O)O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382879 | |

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103305-01-7 | |

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103305-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentafluoroethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for pentafluoroethylphosphonic acid, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is curated for a technical audience and emphasizes experimental protocols, quantitative data, and logical workflows.

Core Synthesis Strategy

The most prevalent and logical pathway for the synthesis of this compound involves a two-step process:

-

Michaelis-Arbuzov Reaction: The formation of diethyl pentafluoroethylphosphonate through the reaction of pentafluoroethyl iodide with triethyl phosphite.

-

Acid Hydrolysis: The subsequent conversion of the diethyl pentafluoroethylphosphonate intermediate to this compound via hydrolysis, typically under acidic conditions.

This approach leverages the well-established Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for creating a carbon-phosphorus bond.[1][2][3][4] The subsequent hydrolysis is a standard method for converting phosphonate esters to their corresponding phosphonic acids.

Pathway Visualization

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl Pentafluoroethylphosphonate (Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[1][2][4] In this specific application, pentafluoroethyl iodide is reacted with triethyl phosphite.

Reaction:

C₂F₅I + P(OEt)₃ → C₂F₅P(O)(OEt)₂ + EtI

Experimental Procedure:

A mixture of pentafluoroethyl iodide and a slight excess of triethyl phosphite is heated. The reaction is typically carried out without a solvent. The temperature is gradually increased to initiate the reaction and then maintained to drive it to completion. The progress of the reaction can be monitored by observing the distillation of ethyl iodide, a byproduct of the reaction.

| Parameter | Value/Condition | Notes |

| Reactants | Pentafluoroethyl Iodide, Triethyl Phosphite | |

| Reactant Ratio | ~1 : 1.1-1.5 (C₂F₅I : P(OEt)₃) | A slight excess of triethyl phosphite is often used. |

| Temperature | 120-160 °C | The reaction is exothermic once initiated. |

| Reaction Time | 2-6 hours | Monitored by the cessation of ethyl iodide distillation. |

| Catalyst | None (typically) | The reaction is thermally induced. |

| Solvent | None (neat) | |

| Purification | Fractional distillation under reduced pressure | To separate the product from unreacted starting materials and byproducts. |

| Expected Yield | 60-80% |

Workflow Diagram:

Caption: Workflow for the synthesis of Diethyl Pentafluoroethylphosphonate.

Step 2: Hydrolysis of Diethyl Pentafluoroethylphosphonate

The conversion of the diethyl ester to the final phosphonic acid is achieved through hydrolysis. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Reaction:

C₂F₅P(O)(OEt)₂ + 2H₂O --(HCl)--> C₂F₅P(O)(OH)₂ + 2EtOH

Experimental Procedure:

Diethyl pentafluoroethylphosphonate is refluxed with concentrated hydrochloric acid. The reaction mixture is heated for several hours to ensure complete hydrolysis of both ester groups. After the reaction is complete, water and excess hydrochloric acid are removed, typically by distillation under reduced pressure, to yield the crude this compound. Further purification can be achieved by recrystallization.

| Parameter | Value/Condition | Notes |

| Reactants | Diethyl Pentafluoroethylphosphonate, Concentrated Hydrochloric Acid | |

| Reactant Ratio | 1 : excess (Ester : HCl) | A large excess of aqueous HCl is used. |

| Temperature | Reflux (~110 °C) | |

| Reaction Time | 4-12 hours | Reaction progress can be monitored by TLC or NMR. |

| Solvent | Water (from aqueous HCl) | |

| Work-up | Removal of water and excess HCl under reduced pressure | |

| Purification | Recrystallization | Suitable solvents include water or organic solvent mixtures. |

| Expected Yield | 80-95% |

Workflow Diagram:

Caption: Workflow for the hydrolysis to this compound.

Conclusion

The synthesis of this compound is a robust two-step process that is accessible with standard laboratory equipment and techniques. The Michaelis-Arbuzov reaction provides a reliable method for the formation of the key phosphonate intermediate, which can then be efficiently hydrolyzed to the final product. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity. This guide provides a comprehensive framework for researchers and professionals to undertake the synthesis of this important fluorinated organophosphorus compound.

References

Synthesis of Fluorinated Phosphonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of fluorinated phosphonic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to act as stable mimics of phosphate esters, leading to potent and selective enzyme inhibitors. This guide details key synthetic strategies, experimental protocols, and the biological context for their application, with a focus on their role as inhibitors of protein tyrosine phosphatases.

Core Synthetic Strategies

The introduction of fluorine into phosphonic acids can dramatically alter their physicochemical properties, including acidity and binding affinity to biological targets. The primary synthetic approaches can be categorized based on the number of fluorine atoms incorporated at the α-carbon.

Synthesis of α-Monofluoromethylphosphonates

A prevalent method for the synthesis of α-monofluoromethylphosphonates involves the fluorination of α-hydroxyphosphonates. This transformation is commonly achieved using nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride (DAST).

Synthesis of α,α-Difluoromethylphosphonates

The synthesis of α,α-difluoromethylphosphonates often utilizes building blocks already containing the difluoromethylphosphonate moiety. Key reactions include the Michaelis-Arbuzov and Pudovik reactions, which form the crucial carbon-phosphorus bond.

Synthesis of α-Trifluoromethylphosphonates

Trifluoromethylated phosphonic acids are typically synthesized from precursors containing the trifluoromethyl group. Hydrolysis of the corresponding phosphonate esters or dichlorophosphine oxides are common final steps to yield the desired acid.

Key Synthetic Reactions and Mechanisms

The following diagrams illustrate the fundamental reaction mechanisms for the synthesis of fluorinated phosphonic acids.

Pentafluoroethylphosphonic Acid: A Technical Guide for Researchers

Introduction

Pentafluoroethylphosphonic acid (C2H2F5O3P) is a synthetic organophosphorus compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, featuring a fully fluorinated ethyl chain attached to a phosphonic acid moiety, imparts unique chemical and physical properties. While specific research on this compound is limited, its structural similarity to other short-chain perfluoroalkyl phosphonic acids (PFPAs) and fluorinated phosphonates suggests potential applications in materials science and as a subject of interest in environmental and toxicological studies. This guide provides a comprehensive overview of the known properties, analytical methodologies, and potential biological activities of this compound, drawing on data from closely related compounds to fill existing knowledge gaps.

Core Properties

Quantitative data for this compound is not extensively available in the literature. The following tables summarize known identifiers and predicted physicochemical properties, alongside experimental data for related short-chain per- and polyfluoroalkyl substances to provide context for researchers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 103305-01-7[1] |

| Molecular Formula | C2H2F5O3P[1] |

| Molecular Weight | 200.001 g/mol [1] |

| Canonical SMILES | C(C(F)(F)P(=O)(O)O)(F)(F)F |

| InChI Key | XLWUDBRTNPGWDQ-UHFFFAOYSA-N |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | This compound (Predicted) | Related Compound (Experimental Value) |

| XlogP | 0.3 | Not Available |

| pKa | Not Available | Perfluorooctanoic acid (PFOA): 3.8 ± 0.1 |

| Aqueous Solubility | Not Available | Not Available |

| Vapor Pressure | Not Available | Perfluorohexanoic acid (PFHxA): 264 Pa |

| Collision Cross Section | 125.4 Ų ([M-H]⁻) | ((Perfluorooctyl)ethyl)phosphonic acid: 188.2 Ų ([M-H]⁻)[2] |

Synthesis and Experimental Protocols

General Synthesis of Alkylphosphonic Acids

A common route to alkylphosphonic acids is the Michaelis-Arbuzov reaction, followed by hydrolysis.

Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis (General)

-

Reaction Setup: A trialkyl phosphite is reacted with a haloalkane (in this case, a pentafluoroethyl halide). The reaction is typically performed neat or in a high-boiling solvent.

-

Heating: The reaction mixture is heated to initiate the rearrangement of the phosphite to a phosphonate ester. Reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Hydrolysis: The resulting dialkyl pentafluoroethylphosphonate is hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic or basic conditions.

-

Acidic Hydrolysis: The phosphonate ester is refluxed with a strong acid, such as concentrated hydrochloric acid.

-

Silyl-mediated Hydrolysis: A milder method involves the use of bromotrimethylsilane (TMSBr) followed by treatment with an alcohol or water.

-

-

Purification: The final product, this compound, is purified by recrystallization or chromatography.

Analytical Methodologies

The analysis of fluorinated phosphonates like this compound typically employs a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of organophosphorus and fluorinated compounds.

-

³¹P NMR: Phosphorus-31 NMR provides a direct method for observing the phosphorus environment. Phosphonic acids typically exhibit a single resonance, and the chemical shift is sensitive to the surrounding substituents. Spectra are often recorded with proton decoupling.[3][4]

-

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. The spectrum of this compound would be expected to show distinct signals for the CF₃ and CF₂ groups, with characteristic coupling patterns.[5]

-

¹H NMR: Proton NMR can be used to observe the P-OH proton, although its chemical shift can be highly variable and dependent on concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice for the trace-level detection and quantification of PFAS in environmental and biological matrices.[6]

Experimental Protocol: LC-MS/MS Analysis of Short-Chain PFPAs (General)

-

Sample Preparation: Aqueous samples may be subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A weak anion exchange (WAX) SPE cartridge is often used for acidic PFAS.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like ammonium acetate, is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used. The precursor ion (e.g., [M-H]⁻) is selected and fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM).

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the broader class of phosphonic acids has been extensively studied for their potential as enzyme inhibitors.

Phosphonates as Enzyme Inhibitors

Phosphonic acids are excellent mimics of the tetrahedral transition states of substrate hydrolysis, particularly for enzymes that process phosphate-containing substrates or peptides.[7] Their increased stability to hydrolysis compared to phosphate esters makes them attractive candidates for drug design.[7]

Potential Targets:

-

Proteases: Phosphonate-containing peptide analogs can act as potent inhibitors of metalloproteases and serine proteases.

-

Phosphatases: As stable mimics of phosphate, phosphonates can inhibit phosphatases involved in signaling pathways.

-

Viral Enzymes: Phosphonate derivatives of nucleosides have been developed as antiviral agents that target viral DNA polymerases or reverse transcriptases.

Toxicology

Specific toxicological data for this compound are not available. However, as a short-chain PFAS, its potential for environmental persistence and bioaccumulation warrants consideration. Short-chain PFAS are generally more water-soluble and less bioaccumulative than their long-chain counterparts.[8][9] Nevertheless, they are highly mobile in aquatic systems and can be persistent.[8] Studies on other short-chain perfluorinated acids have indicated potential for developmental toxicity and effects on the thyroid system.[10]

Conclusion

This compound represents a molecule of interest at the intersection of organophosphorus and organofluorine chemistry. While specific experimental data on its properties and biological effects are currently lacking, this guide provides a framework for researchers by summarizing available information and drawing parallels with closely related compounds. Future research should focus on obtaining experimental data for its physicochemical properties, developing specific synthesis and analytical protocols, and investigating its potential biological and toxicological effects to fully characterize this compound and understand its potential applications and environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. ((Perfluorooctyl)ethyl)phosphonic acid | C10H6F17O3P | CID 22630493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluoroethylphosphonic Acid: A Technical Guide for Researchers

CAS Number: 103305-01-7

Molecular Formula: C₂H₂F₅O₃P

Abstract

This technical guide provides a comprehensive overview of Pentafluoroethylphosphonic acid, a fluorinated organophosphorus compound of interest to researchers in chemistry, materials science, and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its physicochemical properties, probable synthetic routes, and potential biological activities based on related compounds. This guide also presents detailed theoretical data and general experimental protocols applicable to the synthesis and characterization of fluorinated phosphonic acids, aiming to facilitate further research and application development.

Introduction

This compound belongs to the class of perfluoroalkyl phosphonic acids (PFPAs), which are characterized by a highly fluorinated alkyl chain attached to a phosphonic acid moiety. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the acidity and reactivity of the phosphonic acid group, making these compounds unique in their chemical behavior. PFPAs and their derivatives have found applications as surfactants, wetting agents, and in the development of functional materials such as polymer electrolyte membrane fuel cells.[1] In the context of drug development, the phosphonic acid group can act as a phosphate mimic, while the fluoroalkyl chain can enhance metabolic stability and cell membrane permeability.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Much of the data is predicted due to the limited availability of experimental studies on this specific molecule.

| Property | Value | Source |

| Molecular Weight | 200.001 g/mol | --INVALID-LINK-- |

| Boiling Point | 146 °C | --INVALID-LINK-- |

| Molecular Formula | C₂H₂F₅O₃P | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| InChI Key | XLWUDBRTNPGWDQ-UHFFFAOYSA-N | --INVALID-LINK-- |

| Predicted XlogP | 0.3 | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound.

Synthesis

Proposed Synthetic Pathway 1: Michaelis-Arbuzov Reaction

This common method for forming carbon-phosphorus bonds could be adapted for this compound. The workflow would involve the reaction of a pentafluoroethyl halide with a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

Caption: Proposed Michaelis-Arbuzov synthesis route.

Experimental Protocol (General):

-

Phosphonate Ester Formation: A trialkyl phosphite (e.g., triethyl phosphite) is reacted with a pentafluoroethyl halide (e.g., pentafluoroethyl iodide). The reaction is typically carried out neat or in a high-boiling solvent and heated to drive the reaction to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.

-

Purification of the Ester: The resulting dialkyl pentafluoroethylphosphonate is purified by distillation under reduced pressure.

-

Hydrolysis: The purified phosphonate ester is then hydrolyzed to the phosphonic acid. This can be achieved by refluxing with a strong acid (e.g., concentrated HCl) or by a two-step procedure involving silylation with bromotrimethylsilane (TMSBr) followed by methanolysis.

Proposed Synthetic Pathway 2: Nucleophilic Addition to a Fluoroalkene

An alternative approach involves the nucleophilic addition of a phosphorus-centered nucleophile to a fluoroalkene.

Caption: Proposed nucleophilic addition synthesis route.

Experimental Protocol (General):

-

Addition Reaction: A dialkyl phosphite, such as diethyl phosphite, is reacted with a suitable fluoroalkene in the presence of a base (e.g., sodium ethoxide) to generate the phosphonate anion, which then adds to the alkene.

-

Workup and Hydrolysis: The reaction mixture is worked up, potentially involving an oxidative step depending on the specific reagents used, followed by hydrolysis of the ester groups as described in the Michaelis-Arbuzov protocol.

Spectroscopic and Analytical Data

No experimentally determined spectra for this compound are currently available in public databases. The following tables provide predicted data and general characteristics based on the analysis of similar compounds.

Mass Spectrometry

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which are useful for identification in mass spectrometry.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.97345 | 134.5 |

| [M+Na]⁺ | 222.95539 | 143.7 |

| [M-H]⁻ | 198.95889 | 125.4 |

| [M+NH₄]⁺ | 217.99999 | 152.7 |

| [M+K]⁺ | 238.92933 | 142.3 |

Table 2: Predicted Collision Cross Section Data for this compound. [2]

NMR Spectroscopy

Detailed NMR spectra for this compound are not published. However, the expected features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A broad singlet corresponding to the two acidic protons of the phosphonic acid group is expected. The chemical shift of this peak will be highly dependent on the solvent and concentration.

-

¹³C NMR: Two carbon signals are expected. The carbon adjacent to the phosphorus atom will show coupling to both phosphorus and fluorine. The terminal trifluoromethyl carbon will show coupling to the adjacent difluoro group.

-

¹⁹F NMR: Two multiplets are anticipated. The -CF₂- group will appear as a triplet of doublets due to coupling with the -CF₃ group and the phosphorus atom. The -CF₃ group will appear as a triplet coupled to the -CF₂- group.

-

³¹P NMR: A single resonance is expected, which will be split into a triplet of triplets due to coupling with the two fluorine atoms of the adjacent -CF₂- group and the three fluorine atoms of the terminal -CF₃ group, although the coupling to the -CF₃ group might be small.[3][4]

Biological Activity and Potential Applications

While there are no specific biological studies on this compound, the broader class of perfluoroalkyl phosphonic acids (PFPAs) has been investigated.

PPARα Activation

Studies on other PFPAs have shown that they can act as activators of the peroxisome proliferator-activated receptor alpha (PPARα).[1] Activation of PPARα is associated with the regulation of lipid metabolism. This suggests a potential, though unconfirmed, for this compound to influence lipid homeostasis.

Caption: Hypothesized PPARα signaling pathway.

Enzyme Inhibition

The phosphonic acid moiety is a well-known phosphate mimic and can be incorporated into molecules designed to inhibit enzymes that process phosphate-containing substrates, such as phosphatases and kinases. The pentafluoroethyl group can confer increased metabolic stability and alter the binding affinity and selectivity of such inhibitors.

Safety and Handling

Detailed toxicology data for this compound is not available. However, as with other fluorinated organic acids, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is expected to be corrosive.

Conclusion

This compound is a compound with potential for applications in materials science and as a building block in medicinal chemistry. This technical guide has compiled the currently available information and provided a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications. It is hoped that this guide will serve as a valuable resource for researchers initiating studies on this and related fluorinated phosphonic acids.

References

An In-depth Technical Guide to the Chemical Stability of Pentafluoroethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroethylphosphonic acid (C₂F₅P(O)(OH)₂), a fluorinated organophosphorus compound, is of increasing interest in various scientific and industrial fields, including as a potential component in advanced materials and pharmaceuticals. Understanding its chemical stability is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability of this compound, addressing its thermal, hydrolytic, and potential photolytic and oxidative degradation. Due to the limited availability of direct quantitative data for this specific molecule, this guide also extrapolates information from closely related compounds and outlines detailed experimental protocols for its stability assessment.

Introduction

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of a highly fluorinated alkyl chain. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting unique properties such as high thermal stability and chemical resistance. The phosphonic acid group, on the other hand, introduces functionality that can be susceptible to hydrolysis and other chemical transformations. This guide aims to consolidate the available information and provide a framework for evaluating the chemical stability of this compound.

Thermal Stability

Direct quantitative data on the thermal decomposition of pure this compound is limited in publicly available literature. However, studies on its use as an additive in high-temperature proton-exchange membrane (PEM) fuel cells indicate its notable thermal robustness.

Key Findings:

-

This compound has been reported to exhibit excellent thermal stability when used as an additive in phosphoric acid for high-temperature PEM fuel cells[1]. This application context implies stability at elevated temperatures, likely exceeding 100-150°C, although specific decomposition onset temperatures are not provided.

-

General studies on the thermal degradation of other short-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs) have shown that decomposition can initiate at temperatures as low as 150-200°C. While not directly analogous, this provides a potential temperature range for the onset of thermal degradation of the perfluoroethyl chain.

Recommendations for Further Study: To comprehensively assess the thermal stability of this compound, the following experimental techniques are recommended:

-

Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the pattern of mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, crystallization, and decomposition, and to quantify the associated enthalpy changes.

-

Isothermal Stress Testing: Storing the compound at various elevated temperatures for defined periods and analyzing for degradation products to determine the rate of decomposition.

Hydrolytic Stability

The hydrolysis of the phosphonic acid group is a key potential degradation pathway for this compound. The rate and mechanism of hydrolysis are expected to be significantly influenced by pH and temperature. While no specific kinetic data for the hydrolysis of this compound was found, the general behavior of phosphonates and related fluorinated phosphorus compounds provides valuable insights.

General Principles of Phosphonate Hydrolysis:

-

The hydrolysis of phosphonate esters is a well-documented process that can be catalyzed by both acids and bases[2].

-

In acidic media, the hydrolysis of certain phosphonates can exhibit a rate maximum at a specific acid concentration, with inhibition observed at higher concentrations[2].

-

The steric and electronic effects of the substituents on the phosphorus atom can significantly influence the rate of hydrolysis[2]. The electron-withdrawing nature of the pentafluoroethyl group is expected to impact the reactivity of the P-C bond and the acidity of the phosphonic acid protons.

Analogous Compounds: Studies on the hydrolysis of hexafluorophosphate (PF₆⁻) show that it is accelerated by both H⁺ and certain metal ions. This suggests that the P-F bond, and by extension the P-C bond in fluoroalkyl phosphonic acids, can be susceptible to cleavage under certain conditions.

Experimental Protocol for Determining Hydrolytic Stability:

A comprehensive study of the hydrolytic stability of this compound should be conducted across a range of pH values and temperatures, following established guidelines for stability testing.

Objective: To determine the rate of hydrolysis of this compound as a function of pH and temperature.

Materials:

-

This compound

-

Buffer solutions: pH 1.2 (e.g., HCl), pH 4.5 (e.g., acetate), pH 6.8 (e.g., phosphate), pH 7.4 (e.g., phosphate), pH 9.0 (e.g., borate)

-

High-purity water

-

Temperature-controlled chambers or water baths

-

Analytical instrumentation (e.g., HPLC-MS, ion chromatography) for the quantification of the parent compound and potential degradation products.

Procedure:

-

Prepare solutions of this compound at a known concentration in each of the buffer solutions.

-

Incubate the solutions at a minimum of three different temperatures (e.g., 40°C, 60°C, and 80°C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Immediately quench any further reaction (e.g., by cooling and/or pH adjustment).

-

Analyze the samples to determine the concentration of remaining this compound and to identify and quantify any degradation products.

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the reaction and calculate the rate constants (k) for each pH and temperature.

-

Use the Arrhenius equation to determine the activation energy for the hydrolysis at each pH.

Data Presentation:

The quantitative data from the hydrolytic stability study should be summarized in tables for clear comparison.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound

| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (days) |

|---|---|---|---|

| 1.2 | 40 | ||

| 1.2 | 60 | ||

| 1.2 | 80 | ||

| 4.5 | 40 | ||

| 4.5 | 60 | ||

| 4.5 | 80 | ||

| 6.8 | 40 | ||

| 6.8 | 60 | ||

| 6.8 | 80 | ||

| 9.0 | 40 | ||

| 9.0 | 60 |

| 9.0 | 80 | | |

Table 2: Arrhenius Parameters for the Hydrolysis of this compound

| pH | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

|---|---|---|

| 1.2 | ||

| 4.5 | ||

| 6.8 |

| 9.0 | | |

Photolytic and Oxidative Stability

No specific information regarding the photolytic or oxidative stability of this compound was identified in the reviewed literature.

Photolytic Stability: The C-F and C-P bonds are generally not expected to be labile to photolysis by visible or near-UV light. However, photolytic degradation could potentially be initiated by the presence of photosensitizers or under high-energy UV irradiation.

Oxidative Stability: The pentafluoroethyl group is highly resistant to oxidation. The phosphonic acid moiety is in a high oxidation state (+5 for phosphorus) and is therefore not readily oxidized. However, its stability in the presence of strong oxidizing agents should be experimentally verified.

Experimental Protocol for Forced Degradation Studies (Photolytic and Oxidative):

Objective: To assess the susceptibility of this compound to degradation under photolytic and oxidative stress conditions.

Photostability Testing:

-

Expose a solution of this compound and a solid sample to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

-

Maintain a control sample in the dark at the same temperature.

-

Analyze the samples at appropriate time intervals for the appearance of degradation products and for any change in the concentration of the parent compound.

Oxidative Stability Testing:

-

Prepare solutions of this compound in the presence of a representative oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solutions at a controlled temperature (e.g., 40°C).

-

Analyze the samples at specified time points to monitor for degradation.

Chemical Compatibility

There is no specific data available on the compatibility of this compound with common solvents or pharmaceutical excipients. Experimental evaluation is necessary to determine its compatibility for any specific formulation or application. A standard approach would involve preparing binary mixtures of this compound with the substance of interest, storing them under accelerated conditions (e.g., elevated temperature and humidity), and analyzing for any physical or chemical changes over time.

Visualizations

Caption: A generalized workflow for assessing the chemical stability of a compound like this compound.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While this compound is suggested to possess high thermal stability, a comprehensive understanding of its overall chemical stability profile remains incomplete due to a lack of specific quantitative data in the public domain. This guide has synthesized the available information and provided a framework of detailed experimental protocols for researchers to systematically evaluate its stability under various stress conditions, including hydrolysis, thermal stress, photolysis, and oxidation. The generation of such data is crucial for the safe and effective application of this compound in drug development and other advanced technologies. Researchers are strongly encouraged to conduct these studies to fill the existing knowledge gaps.

References

Thermal Stability of Fluoroalkyl Phosphonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoroalkyl phosphonic acids (FAPAs) are a class of organophosphorus compounds characterized by a highly stable phosphonic acid head group and a fluorinated alkyl tail. This unique structure imparts desirable properties such as high thermal stability, chemical resistance, and strong surface binding capabilities. These characteristics make them valuable in a range of applications, from surface modification of metal oxides in electronics and medical implants to their potential use as stable ligands in drug delivery systems. Understanding the thermal stability of FAPAs is paramount for defining their operational limits and ensuring their integrity during manufacturing, processing, and long-term application. This guide provides a comprehensive overview of the thermal stability of FAPAs, including quantitative data from thermogravimetric analysis (TGA), detailed experimental protocols, and an examination of their decomposition pathways.

Introduction

The exceptional stability of the carbon-fluorine (C-F) and phosphorus-carbon (P-C) bonds forms the basis of the high thermal resistance of fluoroalkyl phosphonic acids. Thermal degradation of these molecules typically initiates at the weakest bond within the structure. For FAPAs, this is often the P-C bond or, in some cases, C-C bonds within the alkyl chain, particularly in longer-chain variants. The decomposition process is influenced by several factors, including the length of the fluoroalkyl chain, the presence of impurities, the surrounding atmosphere, and the nature of any substrate to which the FAPA may be bound. This guide will delve into these aspects, providing the necessary data and methodologies for a thorough understanding of the thermal behavior of these compounds.

Thermal Decomposition Data

The thermal stability of fluoroalkyl phosphonic acids is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The data presented below is a summary of findings for representative FAPAs, often in the context of their application as self-assembled monolayers (SAMs) on substrate surfaces.

| Compound/System | Onset Decomposition Temp. (°C) | Key Observations |

| Butylphosphonic acid (BPA) on Si | ~350 | Serves as a non-fluorinated baseline. Shows significant thermal stability.[1] |

| Poly(vinyl phosphonic acid) | ~200 (initial mass loss) | Polymeric form shows earlier onset of degradation compared to monomeric SAMs. Degradation occurs in multiple steps.[2] |

| Phenylphosphonic acid (PPA) on Cu(111) | Stable up to 300 | The dehydrogenated molecule is strongly bound and protects the copper surface from oxidation.[3] |

| Amino trimethylene phosphonic acid (ATMP) | ~500 (decomposition of the molecule) | Used as a chelating agent, its decomposition is noted at higher temperatures. |

Experimental Protocols

A standardized protocol for the thermal analysis of fluoroalkyl phosphonic acids is crucial for obtaining reproducible and comparable data. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on best practices for the analysis of organophosphorus compounds.[4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of fluoroalkyl phosphonic acids by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the fluoroalkyl phosphonic acid sample into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature, which is often calculated as the temperature at which 5% weight loss occurs (Td5%).

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the fluoroalkyl phosphonic acid sample into an aluminum or hermetically sealed pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Maintain an inert atmosphere using a purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Heat the sample to a temperature above its expected melting point at a rate of 10 °C/min.

-

Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample at 10 °C/min to observe any changes in thermal behavior after the initial heating cycle.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (melting) and exothermic (crystallization) peaks.

-

Determine the peak temperatures and calculate the enthalpy of transitions by integrating the peak areas.[5]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of assessing the thermal stability of fluoroalkyl phosphonic acids.

Caption: A flowchart of the experimental workflow for assessing the thermal stability of FAPAs.

Decomposition Pathways

The thermal decomposition of fluoroalkyl phosphonic acids is a complex process that generally proceeds through free-radical mechanisms. The high strength of the C-F bond means that it is less likely to be the point of initial cleavage. Instead, the P-C bond is often the most thermally labile.

A plausible decomposition pathway can be generalized as follows:

-

Initiation: The process begins with the homolytic cleavage of the P-C bond, generating a fluoroalkyl radical and a phosphonyl radical.

Rf-PO(OH)2 → Rf• + •PO(OH)2

-

Propagation: The highly reactive radicals can then undergo a variety of reactions, including:

-

Hydrogen Abstraction: The fluoroalkyl radical can abstract a hydrogen atom from a neighboring molecule.

-

Elimination: β-scission of the fluoroalkyl radical can lead to the formation of smaller fluorinated molecules and radicals.

-

Recombination: Radicals can recombine to form a variety of byproducts.

-

-

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The specific products of decomposition will depend on the structure of the FAPA and the conditions of the thermal treatment.

The following diagram illustrates the primary initiation step in the thermal decomposition of a fluoroalkyl phosphonic acid.

Caption: The initial step of FAPA thermal decomposition involves P-C bond cleavage.

Conclusion

Fluoroalkyl phosphonic acids exhibit high thermal stability, a critical attribute for their use in advanced materials and pharmaceutical applications. Their decomposition typically initiates at temperatures well above 200 °C, with the exact temperature being dependent on the specific molecular structure and environmental conditions. The primary mechanism of decomposition involves the cleavage of the phosphorus-carbon bond. For professionals in research and drug development, a thorough understanding of the thermal properties of FAPAs, as outlined in this guide, is essential for their effective and safe implementation. Further research focusing on a systematic study of a homologous series of FAPAs would provide more detailed quantitative structure-stability relationships.

References

- 1. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation of Pentafluoroethylphosphonic Acid

Introduction

Pentafluoroethylphosphonic acid (C2F5PO3H2), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is characterized by a stable carbon-fluorine bond and a phosphonic acid functional group. While its specific applications are not widely documented in public literature, its structural similarity to other commercially relevant PFAS suggests its potential use in various industrial applications. Understanding the environmental fate and degradation of PFEPA is crucial for assessing its potential environmental impact. This technical guide synthesizes available information on related compounds to propose potential degradation pathways and products for PFEPA, targeting researchers, scientists, and professionals in drug development who may encounter or work with such compounds.

Hypothesized Degradation Pathways

The degradation of this compound is anticipated to proceed through several mechanisms, including thermal degradation, microbial degradation, and advanced oxidation processes. These pathways are inferred from the known behavior of other PFAS and organophosphorus compounds.

Based on studies of other perfluoroalkyl acids, the thermal decomposition of PFEPA is likely initiated by the cleavage of the weakest bond in the molecule under high-temperature conditions.[1] The carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds are potential sites for initial bond scission.

A plausible thermal degradation pathway could involve the cleavage of the C-P bond, leading to the formation of a pentafluoroethyl radical and a phosphonic acid radical. These reactive intermediates would then undergo further reactions to form a variety of smaller fluorinated and non-fluorinated products. At sufficiently high temperatures, complete mineralization to inorganic fluoride (F-), phosphate (PO4^3-), and carbon dioxide (CO2) is expected.[2]

dot

Caption: Hypothesized thermal degradation pathway of PFEPA.

The microbial degradation of organophosphorus compounds often involves the enzymatic cleavage of the carbon-phosphorus bond.[3][4] Microorganisms possessing organophosphate hydrolase or similar enzymes could potentially utilize PFEPA as a source of phosphorus.[4]

This pathway would likely result in the formation of pentafluoroethane (C2HF5) and phosphoric acid (H3PO4). Pentafluoroethane is a known greenhouse gas with a significant global warming potential.[5] The phosphoric acid would be assimilated by the microorganisms or released into the environment.

dot

Caption: Hypothesized microbial degradation pathway of PFEPA.

Advanced oxidation processes generate highly reactive species, such as hydroxyl radicals (•OH), which can degrade persistent organic pollutants. Fluoroalkyl phosphonic acids have been shown to act as radical scavengers, indicating their reactivity towards these species.[6][7]

The degradation of PFEPA via AOPs would likely be initiated by the attack of hydroxyl radicals on the phosphonic acid group or the perfluoroalkyl chain. This could lead to a stepwise defluorination and fragmentation of the molecule, ultimately resulting in the formation of shorter-chain perfluorocarboxylic acids (PFCAs) like trifluoroacetic acid (TFA), inorganic fluoride, and phosphate.[2][8]

dot

Caption: Hypothesized advanced oxidation pathway of PFEPA.

Quantitative Data on Hypothesized Degradation Products

Due to the absence of direct experimental studies, no quantitative data on the degradation products of PFEPA can be provided. The following table summarizes the hypothesized degradation products and the conditions under which they might be formed, based on analogies with related compounds.

| Degradation Pathway | Potential Degradation Products | Hypothesized Conditions |

| Thermal Degradation | Pentafluoroethane (C2HF5), Trifluoromethane (CHF3), Carbon Tetrafluoride (CF4), Inorganic Fluoride (F⁻), Phosphate (PO₄³⁻), Carbon Dioxide (CO₂) | High temperatures (>200-300°C)[1][2] |

| Microbial Degradation | Pentafluoroethane (C2HF5), Phosphoric Acid (H3PO4) | Presence of specific microbial consortia with organophosphate-degrading enzymes.[3][4] |

| Advanced Oxidation | Trifluoroacetic Acid (TFA), Shorter-chain PFCAs, Inorganic Fluoride (F⁻), Phosphate (PO₄³⁻) | Presence of strong oxidizing agents (e.g., •OH radicals) generated by processes like UV/H₂O₂ or ozonation.[8] |

General Experimental Protocols for Degradation Studies

The following are generalized experimental protocols that could be adapted to study the degradation of this compound.

-

Objective: To determine the thermal stability of PFEPA and identify its degradation products at various temperatures.

-

Methodology:

-

A known amount of PFEPA is placed in a temperature-controlled reactor (e.g., a tube furnace or a thermogravimetric analyzer coupled with a mass spectrometer).

-

The sample is heated under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidation) at a programmed rate or held at specific isothermal temperatures.

-

The gaseous products are continuously monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

The solid residue is analyzed for inorganic fluoride and phosphate content using ion chromatography or other suitable analytical methods.

-

-

Objective: To assess the biodegradability of PFEPA by microbial cultures and identify the resulting metabolites.

-

Methodology:

-

Microbial cultures (either pure strains known for organophosphorus degradation or mixed cultures from environmental samples) are grown in a suitable liquid medium.

-

PFEPA is added to the cultures as the sole phosphorus source or as a co-metabolite.

-

Control experiments with sterilized media or without the microbial inoculum are run in parallel.

-

The cultures are incubated under controlled conditions (temperature, pH, aeration).

-

Aliquots are periodically withdrawn and analyzed for the disappearance of PFEPA and the appearance of degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile products and GC-MS for volatile compounds like pentafluoroethane.

-

-

Objective: To evaluate the efficacy of a specific AOP in degrading PFEPA and to identify the degradation intermediates and final products.

-

Methodology:

-

An aqueous solution of PFEPA of a known concentration is prepared.

-

The AOP is applied, for example, by adding hydrogen peroxide and irradiating with a UV lamp, or by bubbling ozone through the solution.

-

Samples are collected at different time intervals during the treatment.

-

The concentration of PFEPA and its degradation products (e.g., shorter-chain PFCAs, fluoride, and phosphate ions) are quantified using LC-MS and ion chromatography.

-

dot

Caption: A conceptual workflow for studying PFEPA degradation.

Conclusion

While direct experimental data on the degradation of this compound is currently lacking, this technical guide provides a foundational understanding of its potential environmental fate based on the behavior of analogous compounds. The hypothesized degradation pathways—thermal, microbial, and advanced oxidation—suggest the formation of various smaller fluorinated compounds, with complete mineralization being possible under harsh conditions. The proposed experimental protocols offer a starting point for researchers to investigate the degradation of PFEPA and validate these hypotheses. Further research is imperative to accurately determine the degradation products, pathways, and kinetics, which will be essential for a comprehensive risk assessment of this emerging compound.

References

- 1. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. ozone.unep.org [ozone.unep.org]

- 4. Trifluoroacetic Acid in the Environment: Consensus, Gaps, and Next Steps | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. arkema.com [arkema.com]

- 6. Trifluoroacetic acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. ARCHIVED - Inorganic Fluorides - PSL1 - Canada.ca [canada.ca]

- 8. pubs.acs.org [pubs.acs.org]

Environmental fate of short-chain PFAS compounds

An In-depth Technical Guide on the Environmental Fate of Short-Chain PFAS Compounds

Introduction to Short-Chain PFAS

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic compounds characterized by a fluorinated alkyl chain and a functional group. Due to the high energy of the carbon-fluorine bond, these substances are extremely stable and persistent in the environment.[1] Historically, long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), were widely used in various industrial and consumer products, including firefighting foams, non-stick coatings, and textiles.[1][2]

Following the phase-out and regulation of long-chain PFAS due to their persistence, bioaccumulation, and toxicity, industries have shifted towards using short-chain PFAS as alternatives.[1][3][4] Short-chain PFAS are generally defined as perfluoroalkyl carboxylic acids (PFCAs) with seven or fewer carbons and perfluoroalkane sulfonic acids (PFSAs) with six or fewer carbons.[3] While initially believed to be less bioaccumulative, concerns are growing regarding their environmental behavior, as their high mobility and extreme persistence lead to widespread contamination of water resources.[1][5] This guide provides a technical overview of the current understanding of the environmental fate of short-chain PFAS, focusing on their physicochemical properties, transport, transformation, and bioaccumulation.

Physicochemical Properties

The environmental behavior of short-chain PFAS is largely dictated by their unique physicochemical properties. Unlike their long-chain counterparts, they exhibit higher water solubility and lower potential for sorption to particles.[6][7] This results in distinct partitioning behavior in the environment. Key properties for several common short-chain PFAS are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Short-Chain Perfluoroalkyl Acids (PFAAs)

| Compound | Abbreviation | Formula | Molecular Weight ( g/mol ) | Water Solubility | log Kow | pKa | log Koc |

|---|---|---|---|---|---|---|---|

| Perfluorobutanoic acid | PFBA | C4HF7O2 | 214.04 | >20 g/L[1] | 2.82 - 4.6 (neutral form)[1] | < 1[1] | 2.7 - 3.6[1] |

| Perfluorobutane sulfonic acid | PFBS | C4HF9O3S | 300.09 | >20 g/L[1] | 2.82 - 4.6 (neutral form)[1] | < 1[1] | 2.7 - 3.6[1] |

| Perfluorohexanoic acid | PFHxA | C6HF11O2 | 314.05 | >20 g/L[1] | 2.82 - 4.6 (neutral form)[1] | < 1[1] | 2.7 - 3.6[1] |

| Perfluorohexane sulfonic acid | PFHxS | C6HF13O3S | 400.11 | High | ~3.8 | < 1 | ~3.5 |

Note: Data compiled from multiple sources, and some values are estimates.[1][8] The log Kow and log Koc values can vary based on environmental conditions such as pH.

Environmental Transport and Mobility

A defining characteristic of short-chain PFAS is their high mobility in aquatic systems.[1] Their high water solubility and low organic carbon-water partition coefficients (Koc) result in limited sorption to soil and sediment, leading to rapid transport through the subsurface and contamination of groundwater.[1][9][10]

The primary transport mechanisms for short-chain PFAS are advection and dispersion within water bodies.[10][11] While long-chain PFAS mobility is significantly retarded by hydrophobic interactions with organic matter in soil, the retention of short-chain PFAS is more influenced by electrostatic interactions.[10][12] At typical environmental pH levels, short-chain PFAAs exist as anions, which can be repelled by negatively charged soil surfaces, further enhancing their mobility.[13] Volatile precursor compounds can also be transported over long distances in the atmosphere before degrading into persistent short-chain PFAAs, contributing to their presence in remote regions.[1]

Transformation and Degradation

Short-chain perfluoroalkyl acids (PFAAs) like PFBA and PFBS are considered terminal degradation products and are extremely persistent.[1] They do not undergo significant abiotic or biotic degradation under typical environmental conditions due to the strength of the C-F bond.[1][13]

However, many polyfluorinated substances, often referred to as "precursors," can be transformed into stable short-chain PFAAs through biotic and abiotic processes.[13][14] For example, fluorotelomer alcohols (FTOHs), used in various commercial products, can degrade in the environment to form short-chain PFCAs.[6][15] This transformation is a significant indirect source of short-chain PFAA contamination.[1] While PFAAs themselves are resistant to degradation, some advanced treatment technologies, such as hydrothermal alkaline treatment (HALT) and high-temperature incineration, have shown efficacy in breaking them down, though these are not environmental processes.[16][17]

Bioaccumulation and Trophic Transfer

Short-chain PFAS are generally considered to have a lower bioaccumulation potential in animal tissues compared to their long-chain counterparts.[3][5] This is partly due to their shorter biological half-lives.[6] However, this does not mean they are without risk.

A significant concern with short-chain PFAS is their tendency to accumulate in plants, including the edible parts of crops like leaves and fruits.[1] Their high water solubility facilitates uptake from contaminated soil and water into the plant's vascular system.[12] This presents a direct pathway for human exposure through diet.[1]

In aquatic ecosystems, while some studies show that emerging short-chain PFAAs can be found in high concentrations in certain species, they do not appear to biomagnify through the food web in the same way as legacy long-chain compounds.[18][19][20] The proportion of short-chain PFAAs tends to be higher in organisms at lower trophic levels.[18][20]

Table 2: Estimated Human Serum Half-Lives of Selected PFAS

| Compound | Abbreviation | Chain Length | Average Half-Life (Years) |

|---|---|---|---|

| Perfluorobutanoic acid | PFBA | C4 | 0.12[3] |

| Perfluorobutane sulfonic acid | PFBS | C4 | ~0.12 (44 days)[21] |

| Perfluoropentane sulfonic acid | PFPeS | C5 | 0.63[3] |

| Perfluorohexanoic acid | PFHxA | C6 | ~0.04 - 0.13 (14-49 days)[21] |

| Perfluorohexane sulfonic acid | PFHxS | C6 | 2.86[3] |

| Perfluoroheptanoic acid | PFHpA | C7 | 0.17[3] |

| Perfluorooctanoic acid (Long-Chain) | PFOA | C8 | ~2.7[21] |

| Perfluorooctane sulfonic acid (Long-Chain) | PFOS | C8 | ~3.4[21] |

Note: Half-lives can vary significantly between individuals. Data compiled from studies on human populations with known exposure.[3][21]

Environmental Concentrations

Due to their widespread use and high mobility, short-chain PFAS are now ubiquitous in the environment.[1][4] They are frequently detected in surface water, groundwater, drinking water, and even in remote regions.[1][22] In some cases, concentrations of short-chain PFAS in environmental samples exceed those of their long-chain predecessors.[2][4]

Table 3: Examples of Reported Environmental Concentrations of Short-Chain PFAS in Water

| Compound | Matrix | Location | Concentration Range (ng/L) |

|---|---|---|---|

| PFBA | Drinking Water | USA | Frequently Detected (DF 88-100%)[4] |

| PFBA | Indoor Dust/Water | Indiana, USA | Predominant PFAA detected[4] |

| PFBS | Surface/Groundwater | Australia | Detected in 92% of samples[22] |

| PFPrS (C3) | Surface/Groundwater | Australia | <0.02 to 8000[22] |

| PFEtS (C2) | Surface/Groundwater | Australia | <1.8 to 75,000[22] |

Table 4: Examples of Reported Environmental Concentrations of Short-Chain PFAS in Soil

| Compound | Matrix | Location Type | Concentration Range (µg/kg) |

|---|---|---|---|

| Total PFAS | Soil | Background Sites | <0.001 to 237[23] |

| PFOA | Soil | Background Sites | Max: 0.01 - 124[23] |

| PFOS | Soil | Background Sites | Max: 0.003 - 162[23] |

Note: Concentrations are highly variable and site-specific. These tables provide illustrative ranges from cited studies.

Experimental Methodologies

The analysis of short-chain PFAS in environmental matrices presents analytical challenges due to their high polarity and potential for contamination during sampling and analysis.[24][25]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to isolate and concentrate PFAS from aqueous samples before instrumental analysis.[26][27] For short-chain PFAS, weak anion exchange (WAX) cartridges are often preferred as they provide better recovery for these more polar compounds through enhanced electrostatic interactions.[26]

Protocol Outline for SPE of Water Samples:

-

Cartridge Conditioning: The SPE cartridge (e.g., Oasis WAX) is conditioned with a sequence of solvents, typically including methanol and ultrapure water, to activate the sorbent.

-

Sample Loading: A known volume of the water sample, often spiked with isotopically labeled internal standards, is passed through the cartridge. Target PFAS analytes are retained on the sorbent.

-

Washing: The cartridge is washed with a weak solvent (e.g., an acetate buffer) to remove interfering matrix components without eluting the target analytes.

-

Elution: The retained PFAS are eluted from the cartridge using a small volume of a strong solvent, typically methanol, sometimes with a modifier like ammonium hydroxide to disrupt ionic interactions.

-

Concentration: The resulting eluate is concentrated, often by evaporation under a gentle stream of nitrogen, to a final volume for analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of PFAS at trace levels.[26][27]

Protocol Outline for LC-MS/MS Analysis:

-

Chromatographic Separation: The concentrated extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system. The separation of different PFAS is typically achieved using a C18 column or a specialized column designed for polar compounds.[28] A mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives is used to elute the compounds from the column.

-

Ionization: The eluent from the LC column enters the mass spectrometer's ion source, usually an electrospray ionization (ESI) source operating in negative ion mode, which ionizes the PFAS molecules.

-

Mass Analysis: The ionized molecules are guided into the mass spectrometer. In a triple quadrupole (QqQ) instrument, the first quadrupole selects the precursor ion (the molecular ion of a specific PFAS).

-

Fragmentation: The selected precursor ion is fragmented in the second quadrupole (the collision cell) by collision-induced dissociation.

-

Detection: The third quadrupole selects specific fragment ions characteristic of the parent PFAS, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.

Conclusion

Short-chain PFAS represent a significant and growing environmental challenge. While they were introduced as less bioaccumulative alternatives to long-chain compounds, their distinct physicochemical properties—namely high water solubility and low sorption potential—render them extremely mobile in the environment.[1] This mobility, combined with their extreme persistence, leads to the rapid and widespread contamination of water resources, posing a risk to both ecosystems and human health through drinking water and the food chain.[1] The transformation of precursor compounds serves as a continuing source of these terminal contaminants.[13] Accurate monitoring and risk assessment require sophisticated analytical methods capable of detecting these polar compounds at very low concentrations.[24][25] Further research is imperative to fully understand the long-term ecological effects and human health risks associated with the pervasive presence of short-chain PFAS in the environment.

References

- 1. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fosan.org [fosan.org]

- 3. Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. researchgate.net [researchgate.net]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. researchgate.net [researchgate.net]

- 11. nccoast.org [nccoast.org]

- 12. mdpi.com [mdpi.com]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 14. turi.org [turi.org]

- 15. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. envirotecmagazine.com [envirotecmagazine.com]

- 18. Bioaccumulation, trophic transfer and biomagnification of perfluoroalkyl acids (PFAAs) in the marine food web of the South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.au.dk [pure.au.dk]

- 20. researchgate.net [researchgate.net]

- 21. Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. PFAS Concentrations in Soils: Background Levels versus Contaminated Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. mdpi.com [mdpi.com]

- 27. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 28. halocolumns.com [halocolumns.com]

An In-depth Technical Guide to the Biotransformation of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a prevalent strategy in modern drug design and materials science, owing to the unique physicochemical properties it imparts. However, the exceptional strength of the carbon-fluorine (C-F) bond often renders these compounds recalcitrant to degradation, posing environmental concerns and presenting challenges in understanding their metabolic fate. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key enzymatic players involved in the biotransformation of fluorinated organic compounds.

Core Principles of Biotransformation

The biotransformation of fluorinated compounds is a complex process governed by a variety of enzymatic reactions that can be broadly categorized into defluorination and non-defluorination pathways.

Defluorination Reactions: These reactions involve the cleavage of the C-F bond, a critical step in the detoxification and mineralization of organofluorine compounds. The primary mechanisms include:

-

Hydrolytic Defluorination: Catalyzed by dehalogenases, this mechanism involves the nucleophilic attack of a water molecule on the carbon atom bearing the fluorine, leading to the formation of a hydroxyl group and the release of a fluoride ion. Fluoroacetate dehalogenases are a well-studied class of enzymes that employ this mechanism.

-

Oxidative Defluorination: Cytochrome P450 (CYP) monooxygenases and other oxidoreductases can hydroxylate the fluorinated carbon atom. The resulting gem-halohydrin is often unstable and spontaneously eliminates hydrogen fluoride to form a carbonyl compound.

-

Reductive Defluorination: This process, often occurring under anaerobic conditions, involves the replacement of a fluorine atom with a hydrogen atom. It is catalyzed by reductive dehalogenases, which are cobalamin and Fe-S cluster-dependent enzymes.

Non-Defluorination Reactions: Many biotransformation pathways of fluorinated compounds do not initially involve C-F bond cleavage. Instead, modifications occur at other sites of the molecule, such as hydroxylation, N-dealkylation, or ester cleavage. These initial transformations can, in some cases, lead to the formation of unstable intermediates that subsequently undergo spontaneous defluorination.

Key Enzymes in Fluorinated Compound Biotransformation

A diverse array of enzymes has been implicated in the metabolism of organofluorine compounds. Understanding their function is crucial for predicting and manipulating the biotransformation of these molecules.

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes plays a central role in the metabolism of a vast number of xenobiotics, including many fluorinated drugs. CYPs catalyze a variety of oxidative reactions, including hydroxylation, which can initiate the degradation of fluorinated molecules.[1] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) can vary depending on the substrate.

-

Dehalogenases: These enzymes are specialized in cleaving carbon-halogen bonds. Fluoroacetate dehalogenases, for instance, exhibit high specificity for the hydrolytic cleavage of the C-F bond in fluoroacetate.[2] Other haloacid dehalogenases can also act on a range of α-halo-substituted carboxylic acids.

-

Hydroxylases and Dioxygenases: These enzymes introduce hydroxyl groups into their substrates. In the context of fluorinated compounds, this can lead to the formation of unstable intermediates that eliminate fluoride.

-

Reductive Dehalogenases: Found primarily in anaerobic bacteria, these enzymes are critical for the reductive cleavage of C-F bonds, a key process in the bioremediation of certain fluorinated pollutants.

Data Presentation: Quantitative Analysis of Biotransformation

The efficiency of biotransformation can be quantified through various parameters, including degradation rates by microbial cultures and the kinetic parameters of isolated enzymes.

Table 1: Degradation of Fluorinated Compounds by Microbial Cultures

| Compound | Microbial Culture/Consortium | Incubation Time (days) | Degradation (%) | Fluoride Release (%) | Reference |

| Perfluorooctane sulfonate (PFOS) | Hyphomicrobium sp. and unclassified microorganisms | 20 | 56.7 | Not Reported | [3][4] |

| Monofluoroacetate (MFA) | Delftia acidovorans | Not Specified | >90 | >90 | [5] |

| Difluoroacetate (DFA) | Delftia acidovorans DeHa4 | 50 | ~6.7 | ~6.7 | [6] |

| Chlorotrifluoroethylene tetramer acid | Desulfovibrio aminophilus and Sporomusa sphaeroides | 84 | >90 | ~80 | [7] |

| β-cyfluthrin | Bacillus sp. MFK14 | 2 | 100 | Not Quantified | [5] |

| λ-cyhalothrin | Bacillus sp. MFK14 | 2 | 100 | Not Quantified | [5] |

| Enrofloxacin | Mucor ramannianus | 21 | 78 | Not Reported | [8] |

| Levofloxacin | Coriolopsis gallica | Not Specified | 25 | Not Reported | [4] |

Table 2: Enzyme Kinetic Parameters for Defluorination

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Fluoroacetate Dehalogenase (from Burkholderia sp. FA1) | Fluoroacetate | 9.1 | Not Reported | 35 | [9] |

| Fluoroacetate Dehalogenase (from Burkholderia sp. FA1) | Chloroacetate | 15 | Not Reported | 1.5 | [9] |

| Dehalogenase (DeHa2 from Delftia acidovorans) | Monofluoroacetate (MFA) | 0.43 ± 0.09 | 0.0012 ± 0.0001 | 0.0005 ± 0.00004 | [7] |

| Dehalogenase (DeHa2 from Delftia acidovorans) | Difluoroacetate (DFA) | 1.3 ± 0.3 | 0.00016 ± 0.00002 | 0.00007 ± 0.00001 | [7] |

| Dehalogenase (DeHa4 from Delftia acidovorans) | Monofluoroacetate (MFA) | 0.28 ± 0.06 | 0.0004 ± 0.00003 | 0.0002 ± 0.00001 | [7] |

| Dehalogenase (DeHa4 from Delftia acidovorans) | Difluoroacetate (DFA) | 1.8 ± 0.5 | 0.0003 ± 0.00004 | 0.00013 ± 0.00002 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable research in the biotransformation of fluorinated compounds. This section provides methodologies for key experiments.

Whole-Cell Biotransformation of Fluorinated Compounds

This protocol describes a general procedure for assessing the ability of a microbial culture to transform a fluorinated substrate.

Materials:

-

Microorganism of interest (bacterial or fungal strain)

-

Appropriate growth medium

-

Fluorinated substrate

-

Sterile flasks or multi-well plates

-

Incubator shaker

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Analytical instrumentation (e.g., HPLC, GC-MS, LC-MS/MS, 19F NMR)

Procedure:

-

Cultivation of Microorganism: Inoculate the chosen microorganism into a sterile flask containing the appropriate growth medium. Incubate under optimal conditions (temperature, agitation) until the desired growth phase is reached (e.g., mid-exponential or stationary phase).

-

Substrate Addition: Add the fluorinated substrate to the culture to a final desired concentration (e.g., 1 mM). A stock solution of the substrate in a suitable solvent (e.g., DMSO, ethanol) can be used, ensuring the final solvent concentration does not inhibit microbial growth. Include a control flask with no substrate and a sterile control flask with substrate but no microorganism.

-

Incubation: Continue the incubation under the same conditions for a defined period (e.g., 24, 48, 72 hours, or longer).

-

Sampling and Extraction: At various time points, withdraw aliquots of the culture. Separate the biomass from the supernatant by centrifugation. Extract the supernatant and/or the cell pellet with a suitable organic solvent.

-

Analysis: Analyze the organic extracts and the aqueous phase using appropriate analytical techniques to identify and quantify the parent compound and any transformation products. 19F NMR is particularly useful for detecting and identifying fluorinated metabolites.[10]

Cytochrome P450 Activity Assay (Fluorometric)

This protocol outlines a high-throughput method to measure the activity of a specific CYP isoform towards a fluorogenic substrate, which can be adapted for fluorinated substrates that produce fluorescent metabolites.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Selective CYP inhibitor (for control experiments, e.g., ketoconazole for CYP3A4)

-